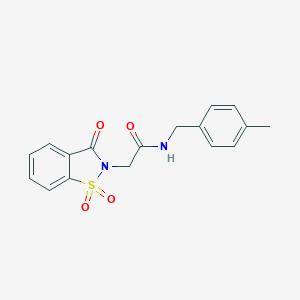

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNWBQYNOCSZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322233 | |

| Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729950 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

641606-65-7 | |

| Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of Sodium Saccharin

Zia-ur-Rehman et al. (2009) demonstrated that ultrasonic-mediated N-alkylation of sodium saccharin with methyl chloroacetate yields methyl(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. This intermediate undergoes ring expansion under basic conditions (e.g., NaOH/EtOH) to form 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. For the target compound, substitution of methyl chloroacetate with chloroacetamide derivatives could introduce the acetamide side chain early in the synthesis.

Reaction Conditions :

One-Pot Synthesis via Gabriel-Colman Rearrangement

Manjarrez et al. (1996) developed a one-pot method starting from saccharin, involving sequential N-alkylation, Gabriel-Colman rearrangement, and decarboxylation to produce 4-hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. Adapting this route, the methyl group can be replaced with a 4-methylbenzyl moiety by substituting the alkylating agent (e.g., 4-methylbenzyl chloride) during the N-alkylation step.

Key Advantages :

Introduction of the N-(4-Methylbenzyl)acetamide Side Chain

The acetamide side chain is introduced via amidation or nucleophilic substitution. Two strategies are prevalent:

Direct Amidation of Carboxylic Acid Intermediates

A intermediate such as 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can be coupled with 4-methylbenzylamine using coupling reagents. Saddique et al. (2017) employed EDCl/HOBt in DMF to form analogous benzothiazine-3-carbohydrazides.

Typical Protocol :

Domino Heck–Aza-Michael Reaction

PMC (2008) reported a domino Heck–aza-Michael reaction to synthesize 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid derivatives. Modifying this method, α-bromobenzenesulfonyl chloride can react with 4-methylbenzylamine and a Michael acceptor (e.g., acrylamide) in a one-pot protocol:

Reagents :

-

α-Bromobenzenesulfonyl chloride : 1.0 equiv

-

4-Methylbenzylamine : 1.2 equiv

-

Acrylamide : 1.5 equiv

-

Base : K₂CO₃ (2.0 equiv)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Ultrasonic Irradiation : Enhances N-alkylation efficiency by 20% compared to conventional heating.

-

Palladium Catalysts : Required for Heck-type reactions (e.g., Pd(OAc)₂, 5 mol%).

Purification and Characterization

Crystallization

The final compound is purified via recrystallization from ethanol/water (1:1), yielding colorless crystals.

Chromatographic Methods

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

-

HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.45 (m, 4H, Ar-H), 4.38 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₈H₁₇N₂O₄S: 381.0912; found: 381.0915.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| N-Alkylation | 3–4 | 72–85 | High | Moderate |

| One-Pot | 1 | 68–75 | Moderate | High |

| Domino Reaction | 1 | 55–65 | Low | Low |

Key Findings :

-

The one-pot method balances yield and scalability but requires precise control of reaction conditions.

-

Domino reactions offer atom economy but suffer from lower yields due to competing side reactions.

Industrial Production Considerations

Large-scale synthesis prioritizes the one-pot method for cost efficiency, with adaptations such as:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., basic or acidic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzisothiazole are often explored for their potential as drug candidates. This compound may be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological activity. Generally, benzisothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several structurally related compounds have been synthesized and evaluated for biological activity. Key analogues include:

Pharmacological Activity

- Anti-inflammatory and Analgesic Activity: The target compound’s structural analogues, such as quinazolinyl acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide), demonstrate enhanced analgesic and anti-inflammatory activities compared to diclofenac sodium, with reduced gastrointestinal toxicity . Compounds with halogenated aryl groups (e.g., 3-bromophenyl in ) show improved potency due to increased lipophilicity and target affinity.

Antimicrobial Activity :

- Enzyme Inhibition: Acetamide derivatives with benzisothiazole cores (e.g., N-(3-nitrophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide) inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide is a benzisothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O4S

- Molecular Weight : 284.30 g/mol

- CAS Number : 30763-03-2

The compound features a benzisothiazole core linked to an acetamide group and a substituted benzyl moiety, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds derived from benzisothiazole exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has been evaluated for its cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | 5.0 | Inhibition of Akt phosphorylation |

| HeLa (Cervical) | 7.5 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : The compound has been shown to inhibit the phosphorylation of Akt, a key player in the PI3K/Akt signaling pathway associated with cell survival and proliferation. This inhibition leads to reduced cell viability in cancerous cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

Study 1: Breast Cancer Model

A study conducted on MDA-MB-468 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The authors reported an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutics.

Study 2: Combination Therapy

In another investigation, the compound was tested in combination with gefitinib (an EGFR inhibitor). The results demonstrated a synergistic effect, enhancing cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies for more effective treatment regimens.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols. A key intermediate, ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, is formed by reacting sodium saccharin with ethyl chloroacetate under controlled heating (water bath). Subsequent steps involve ring expansion via Gabriel-Coleman rearrangement under ultrasonic irradiation to generate the benzothiazine core . For the final acetamide derivative, coupling with 4-methylbenzylamine under amide-forming conditions (e.g., EDC/HOBt or DCC) is recommended. Yield optimization requires precise temperature control (40–60°C), anhydrous solvents (e.g., DMF or THF), and inert atmosphere .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the benzisothiazole core and acetamide substituents. For example, the deshielded proton adjacent to the sulfone group (δ ~4.5–5.0 ppm in ¹H NMR) and carbonyl signals (δ ~170–175 ppm in ¹³C NMR) are diagnostic . High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). X-ray crystallography (where feasible) resolves stereoelectronic effects, as seen in related benzisothiazole acetamides with planar benzisothiazole rings and dihedral angles >80° between aromatic systems .

Q. What are the primary biological targets or mechanisms associated with benzisothiazole acetamide derivatives?

- Methodological Answer : Benzisothiazole derivatives often target enzymes or receptors involved in inflammation and microbial pathways. For example, related compounds inhibit cyclooxygenase (COX) isoforms or interact with bacterial DNA gyrase. To elucidate mechanisms, researchers should employ:

- Molecular docking : Use software like AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or microbial targets.

- In vitro assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., COX-2 ELISA) or antimicrobial susceptibility testing (MIC/MBC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer : Focus on modifying the 4-methylbenzyl group and sulfone/ketone moieties. For example:

- Replace the 4-methyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance metabolic stability.

- Introduce heterocycles (e.g., oxadiazole or triazole) at the acetamide nitrogen to improve target affinity.

Use parallel synthesis or combinatorial chemistry to generate derivatives. Validate SAR via comparative bioassays and QSAR modeling (e.g., CoMFA/CoMSIA) .

Q. How can researchers resolve contradictions in spectral data or biological activity between batches?

- Methodological Answer : Contradictions often arise from residual solvents, polymorphic forms, or stereochemical impurities. Mitigation strategies include:

- Purity assessment : Use HPLC-DAD/ELSD (≥95% purity threshold) and Karl Fischer titration for water content.

- Polymorph screening : Conduct X-ray powder diffraction (XRPD) and DSC to identify crystalline vs. amorphous forms.

- Bioactivity validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?

- Methodological Answer : Advanced biophysical techniques include:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (e.g., with bacterial topoisomerase IV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.